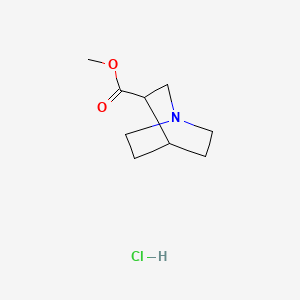![molecular formula C10H11N3O B1604343 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine CAS No. 944450-79-7](/img/structure/B1604343.png)
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
Descripción general
Descripción
1,2,4-Oxadiazole derivatives are a class of compounds that have been synthesized by several research groups due to their potential as anti-infective agents. They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can be complex. For instance, under certain conditions, the presence of ZnCl2 can inhibit the cyclization reaction, presumably by complexation with amidoxime .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For instance, some compounds are yellow solids with specific melting points .Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application Summary : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Results or Outcomes : The outcomes of these applications also vary, but the goal is typically to discover new drugs with improved efficacy and safety profiles. The specific results for “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine” are not specified in the sources I found .
-
Scientific Field: Organic Chemistry
- Application Summary : 1,2,4-oxadiazoles, including “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine”, can be used in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of synthesis can vary widely, but typically involve organic synthesis techniques. In one example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI .
- Results or Outcomes : The outcomes of these applications are typically new organic compounds with potential applications in various fields, including medicinal chemistry .
-
Scientific Field: Anticancer Research
- Application Summary : Some 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer properties .
- Methods of Application : The specific methods of synthesis and application can vary widely, but typically involve organic synthesis techniques and biological assays such as the MTT test .
- Results or Outcomes : The outcomes of these applications also vary, but the goal is typically to discover new drugs with improved efficacy and safety profiles. The specific results for “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine” are not specified in the sources I found .
-
Scientific Field: Material Science
- Application Summary : 1,2,4-oxadiazoles, including “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine”, can be used in the development of new materials due to their unique chemical properties .
- Methods of Application : The specific methods of synthesis and application can vary widely, but typically involve organic synthesis techniques .
- Results or Outcomes : The outcomes of these applications are typically new materials with potential applications in various fields, including electronics and photonics .
-
Scientific Field: Drug Discovery
- Application Summary : 1,2,4-oxadiazoles, including “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine”, can be used in the discovery of new drugs due to their versatile chemical properties .
- Methods of Application : The specific methods of synthesis and application can vary widely, but typically involve organic synthesis techniques and biological assays .
- Results or Outcomes : The outcomes of these applications are typically new drugs with potential applications in various fields, including infectious diseases .
-
Scientific Field: Chemical Synthesis
- Application Summary : 1,2,4-oxadiazoles, including “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine”, can be used in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of synthesis can vary widely, but typically involve organic synthesis techniques .
- Results or Outcomes : The outcomes of these applications are typically new organic compounds with potential applications in various fields .
Safety And Hazards
Direcciones Futuras
The future directions for research on 1,2,4-oxadiazole derivatives are promising. These compounds could potentially serve as alternative templates for discovering novel antibacterial agents . Furthermore, 3D QSAR studies have suggested that the biological activity of these compounds can be enhanced by adding more bulky groups .
Propiedades
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXOFYVSVJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640214 | |
| Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine | |
CAS RN |
944450-79-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)


![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)


![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)

